molecular formula C12H18N2O B8451249 4-methyl-N'-phenyl-pentanehydrazide

4-methyl-N'-phenyl-pentanehydrazide

Cat. No. B8451249
M. Wt: 206.28 g/mol
InChI Key: YDYJHKKLEFIHST-UHFFFAOYSA-N
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Patent
US06235787B1

Procedure details

A solution of 0.165 g of 2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide in 4 ml of dry dimethylformamide was cooled to 0° C. while stirring under nitrogen and 0.09 g of 1-hydroxybenzotriazole and 0.09 g of 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride were added in succession. After stirring for 40 minutes at 0° C. the solution was treated with 0.18 g of 0-(tert-butyldimethylsilyl)hydroxylamine and the mixture was left to come to room temperature and then stirred overnight. The solvent was evaporated and the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution. The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine and then dried over anhydrous magnesium sulphate. The solvent was evaporated to give a pale pink gum which on crystallization from ether gave 0.05 g of 2(R)-[1(S)-(hydroxycarbamoyl)-4-phenylbutyl]-2′-methanesulphonyl)-4-methyl-2′phenylvalerohydrazide in the form of an off-white solid.
Name
2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C@H]([C@@H:14]([CH2:29][CH:30]([CH3:32])[CH3:31])[C:15]([NH:17][N:18](S(C)(=O)=O)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])CCCC1C=CC=CC=1)(O)=O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.CC([Si](ON)(C)C)(C)C>CN(C)C=O>[CH3:31][CH:30]([CH3:32])[CH2:29][CH2:14][C:15]([NH:17][NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
2(R)-[1(S)-(carboxy)-4-phenylbutyl]-2′-(methanesulphonyl)-4-methyl-2′-phenylvalerohydrazide
Quantity
0.165 g
Type
reactant
Smiles
C(=O)(O)[C@@H](CCCC1=CC=CC=C1)[C@H](C(=O)NN(C1=CC=CC=C1)S(=O)(=O)C)CC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.09 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0.18 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)ON

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 40 minutes at 0° C. the solution
Duration
40 min
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 5% aqueous sodium hydrogen carbonate solution
WASH
Type
WASH
Details
The ethyl acetate layer was washed in succession with water, 2M sulphuric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale pink gum which
CUSTOM
Type
CUSTOM
Details
on crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)NNC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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